molecular formula C9H15ClN2O2 B15315036 2-(2-butyl-1H-imidazol-1-yl)aceticacidhydrochloride

2-(2-butyl-1H-imidazol-1-yl)aceticacidhydrochloride

Cat. No.: B15315036
M. Wt: 218.68 g/mol
InChI Key: IOFKRNOZNLZNJA-UHFFFAOYSA-N
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Description

2-(2-butyl-1H-imidazol-1-yl)acetic acid hydrochloride is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a butyl group attached to the imidazole ring and an acetic acid moiety, which is further converted to its hydrochloride salt form. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-butyl-1H-imidazol-1-yl)acetic acid hydrochloride typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of imidazole derivatives often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is typically purified through crystallization or chromatography techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-(2-butyl-1H-imidazol-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(2-butyl-1H-imidazol-1-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-butyl-1H-imidazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, imidazole derivatives can inhibit cytochrome P450 enzymes, affecting drug metabolism and other biochemical pathways . The butyl group and acetic acid moiety can also influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-butyl-1H-imidazol-1-yl)acetic acid hydrochloride is unique due to the presence of the butyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may contribute to its distinct biological activities and applications compared to other imidazole derivatives .

Properties

Molecular Formula

C9H15ClN2O2

Molecular Weight

218.68 g/mol

IUPAC Name

2-(2-butylimidazol-1-yl)acetic acid;hydrochloride

InChI

InChI=1S/C9H14N2O2.ClH/c1-2-3-4-8-10-5-6-11(8)7-9(12)13;/h5-6H,2-4,7H2,1H3,(H,12,13);1H

InChI Key

IOFKRNOZNLZNJA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC=CN1CC(=O)O.Cl

Origin of Product

United States

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